2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
Overview
Description
2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an azido group and multiple methyl groups attached to an imidazoquinoxaline core. It is often studied for its mutagenic and carcinogenic properties, making it a subject of interest in toxicological and mutagenesis research .
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or structure.
Result of Action
It is known to be used in proteomics research , suggesting it may have effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline typically involves the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the azido group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a halide) is replaced by an azide ion (N₃⁻) under mild conditions.
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the azido group can yield amines or other nitrogen-containing functional groups.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild conditions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Mutagenesis Research: The compound is used as a model to study the mechanisms of mutagenesis and carcinogenesis due to its structural similarity to known mutagens.
Biology:
DNA Interaction Studies: It is used to investigate interactions with DNA and the resulting biological effects, providing insights into the mutagenic potential of similar compounds.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
- 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline
- 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Comparison:
- 2-amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Similar in structure but contains an amino group instead of an azido group, which affects its reactivity and biological activity .
- 2-amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Lacks one methyl group compared to 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline, which can influence its chemical properties and interactions .
The uniqueness of this compound lies in its azido group, which imparts distinct chemical reactivity and biological effects compared to its analogs .
Properties
IUPAC Name |
2-azido-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPOFMRCSNCPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392823 | |
Record name | 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-57-5 | |
Record name | 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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